Taurolithocholic acid sulfate(2-)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

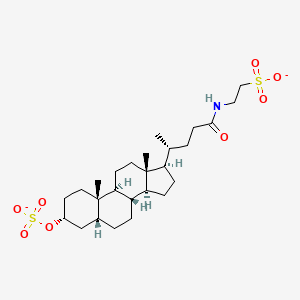

Taurolithocholic acid sulfate(2-) is a steroid sulfate oxoanion arising from deprotonation of both sulfo groups of taurolithocholic acid sulfate; major species at pH 7.3. It has a role as a human metabolite. It is a conjugate base of a taurolithocholic acid sulfate.

Aplicaciones Científicas De Investigación

Biochemical Roles

Taurolithocholic acid sulfate(2-) plays a crucial role as a human metabolite. It is involved in:

- Bile Acid Metabolism : It is a product of the conjugation of lithocholic acid with taurine, facilitating fat emulsification and absorption in the intestines .

- Calcium Signaling : Research indicates that taurolithocholic acid sulfate(2-) can initiate calcium transients in pancreatic acinar cells, influencing digestive enzyme activation and cellular injury pathways .

Gastrointestinal Health

- Cholagogue and Choleretic Agent : Taurolithocholic acid sulfate(2-) enhances bile excretion, promoting digestion and absorption of dietary fats . Its role as a cholagogue has been exploited in studies investigating bile acid dynamics during lipid metabolism.

Pancreatitis Studies

- Mechanisms of Acute Pancreatitis : Studies have shown that taurolithocholic acid sulfate(2-) contributes to pathological calcium signaling in pancreatic cells, which can lead to acinar cell damage during acute pancreatitis. This highlights its potential as a biomarker or therapeutic target in pancreatitis management .

Liver Function and Disease

- Liver Dysfunction Models : Experimental models have demonstrated that taurolithocholic acid sulfate(2-) influences liver microcirculation and function during inflammatory conditions, suggesting its relevance in liver disease research .

Case Studies

Análisis De Reacciones Químicas

Solvolysis and Hydrolysis

The sulfate ester bond undergoes acid-catalyzed solvolysis :

-

Conditions : Ethanol/acetone (9:1) at pH ≤ 1, room temperature (1–3 days) .

-

Products : Ethyl esters form initially, which are hydrolyzed to free bile acids under alkaline reflux (5% methanolic KOH) .

| Reaction Step | Conditions | Products |

|---|---|---|

| Solvolysis | Ethanol/acetone, HCl, 1–3 days | Ethyl sulfate esters |

| Alkaline hydrolysis | 5% methanolic KOH, 2 hr reflux | Free taurolithocholic acid |

Reactive Oxygen Species (ROS) Induction

In pancreatic acinar cells, taurolithocholic acid sulfate(2-):

-

Triggers sustained cytosolic ([Ca²⁺]C) and mitochondrial ([Ca²⁺]M) calcium influx .

-

Elevates mitochondrial ROS ([ROS]M) by 154% and intracellular ROS ([ROS]I) by 50–200% (dose-dependent) .

-

Impairs ATP production, leading to apoptosis (EC₅₀: 2.5 μM) .

| Parameter | Effect of Taurolithocholic Acid Sulfate(2-) | Citation |

|---|---|---|

| [Ca²⁺]C increase | Prolonged (>30 min) | |

| [ROS]M elevation | 154% over baseline | |

| Apoptosis induction | Dose-dependent (1–10 μM) |

Cholestatic Effects

-

Activates phosphatidylinositol 3-kinase (PI3K) , increasing protein kinase B activity by 154% .

-

Promotes PKCε membrane binding (23% increase), impairing hepatobiliary exocytosis .

Mass Spectrometry Fragmentation

LC-MS/MS analysis reveals characteristic fragments :

| Ion Type | m/z | Relative Abundance (%) |

|---|---|---|

| [M-H]⁻ (Parent ion) | 562.25 | 100 |

| [M-SO₃-H]⁻ | 466.30 | 41 |

| [M+H-H₂O]⁺ | 219.4 | 10 |

Collision Cross-Section (CCS)

Measured via ion mobility spectrometry :

| Ion Adduct | CCS (Ų) | Method |

|---|---|---|

| [M-H]⁻ | 217.1 | DT, single-field |

| [M+Na-2H]⁻ | 222.8 | DT, single-field |

Stability and Degradation

Propiedades

Fórmula molecular |

C26H43NO8S2-2 |

|---|---|

Peso molecular |

561.8 g/mol |

Nombre IUPAC |

2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate |

InChI |

InChI=1S/C26H45NO8S2/c1-17(4-9-24(28)27-14-15-36(29,30)31)21-7-8-22-20-6-5-18-16-19(35-37(32,33)34)10-12-25(18,2)23(20)11-13-26(21,22)3/h17-23H,4-16H2,1-3H3,(H,27,28)(H,29,30,31)(H,32,33,34)/p-2/t17-,18-,19-,20+,21-,22+,23+,25+,26-/m1/s1 |

Clave InChI |

HSNPMXROZIQAQD-GBURMNQMSA-L |

SMILES isomérico |

C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)[O-])C)C |

SMILES canónico |

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)[O-])C)C |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.